2-Chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide
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Overview
Description
2-Chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide is a compound that features a chloroacetamide group attached to a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide typically involves the reaction of 3-fluoropyridine with ethylamine, followed by chlorination. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include various substituted acetamides, pyridine derivatives, and heterocyclic compounds .
Scientific Research Applications
2-Chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of herbicides and insecticides.
Biological Studies: It serves as a tool for studying the biological activity of fluorinated pyridines and their derivatives.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety enhances its binding affinity and selectivity towards these targets, leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N-[2-(3-chloropyridin-2-yl)ethyl]acetamide
- 2-Chloro-N-[2-(4-fluoropyridin-2-yl)ethyl]acetamide
- 2-Chloro-N-[2-(3-bromopyridin-2-yl)ethyl]acetamide
Uniqueness
2-Chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
2-chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O/c10-6-9(14)13-5-3-8-7(11)2-1-4-12-8/h1-2,4H,3,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFQCTLJLYCEPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCNC(=O)CCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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